9H-Tribenzo[a,c,e][7]annulen-9-one

Asymmetric catalysis Chiral ligand synthesis Palladium coupling

Choose 9H-tribenzo[a,c,e][7]annulen-9-one over the parent hydrocarbon or cyclooctene analog: only this ketone provides the carbonyl handle for N-tosylhydrazone formation—the essential intermediate in Pd-catalyzed coupling yielding inherently chiral ligands with up to 99% ee. Its rigid saddle-shaped framework (zero rotatable bonds, XLogP3 5.2) delivers conformational stability unmatched by eight-membered ring variants. Ideal for asymmetric catalysis, OLED materials, and AhR SAR studies. Request batch-specific CoA.

Molecular Formula C19H12O
Molecular Weight 256.304
CAS No. 68089-73-6
Cat. No. B2828970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Tribenzo[a,c,e][7]annulen-9-one
CAS68089-73-6
Molecular FormulaC19H12O
Molecular Weight256.304
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C4=CC=CC=C24
InChIInChI=1S/C19H12O/c20-19-17-11-5-3-9-15(17)13-7-1-2-8-14(13)16-10-4-6-12-18(16)19/h1-12H
InChIKeyXJROVMTUTAVKMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9H-Tribenzo[a,c,e][7]annulen-9-one (CAS 68089-73-6) for Asymmetric Catalysis and OLED Material Procurement


9H-Tribenzo[a,c,e][7]annulen-9-one is a C19H12O polycyclic aromatic ketone featuring a rigid, saddle-shaped tribenzo[7]annulene framework . Its structure confers inherent chirality without stereogenic centers—arising instead from a conformationally locked, non-planar geometry [1]. The molecule contains zero rotatable bonds, a carbonyl moiety suitable for derivatization, and a calculated XLogP3 of 5.2, indicating high hydrophobicity and solid-state stability [2]. These features position it as a core scaffold for enantioselective ligand synthesis and advanced organic electronics materials .

Procurement Warning: Why Generic Tribenzo[7]annulene Analogs Cannot Replace 9H-Tribenzo[a,c,e][7]annulen-9-one


Simple substitution with the parent hydrocarbon 9H-tribenzo[a,c,e][7]annulene or the eight-membered tribenzo[a,c,e]cyclooctene fails because the ketone group in 9H-tribenzo[a,c,e][7]annulen-9-one is the essential handle for all documented enantioselective derivatizations [1]. The carbonyl enables hydrazone formation—the key intermediate in palladium-catalyzed coupling reactions that produce chiral ligands with up to 99% ee [2]. Additionally, the seven-membered central ring in this compound imposes a distinct saddle-shaped conformational bias, whereas tribenzo[a,c,e]cyclooctene adopts a different non-planar geometry that alters both redox behavior and synthetic accessibility [3]. The evidence below quantifies precisely how these structural differences translate into measurable performance disparities.

9H-Tribenzo[a,c,e][7]annulen-9-one (68089-73-6): Quantitative Differentiation Evidence vs. In-Class Analogs


Synthetic Yields and Enantioselectivity: Tribenzo[7]annulen-9-one vs. Tribenzo[8]annulene Analogs in Pd-Catalyzed Ligand Synthesis

9H-Tribenzo[a,c,e][7]annulen-9-one serves as the essential hydrazone precursor for the first catalytic enantioselective synthesis of inherently chiral tribenzoannulene derivatives. Under palladium catalysis, hydrazone derivatives of this ketone couple with benzyl bromides to yield 9-benzylidene-9H-tribenzo[a,c,e][7]annulenes with isolated yields ranging from 61% to 95% and enantioselectivities up to 99% ee [1]. In contrast, the eight-membered ring analog tribenzo[a,c,e]cyclooctene lacks the carbonyl handle required for this transformation and cannot access this chiral scaffold via the same methodology [2].

Asymmetric catalysis Chiral ligand synthesis Palladium coupling

Conformational Rigidity: Zero Rotatable Bonds in 9H-Tribenzo[a,c,e][7]annulen-9-one vs. Flexible Polycyclic Ketones

The target compound possesses zero rotatable bonds (PubChem computed value) [1]. This complete conformational restriction locks the saddle-shaped geometry, ensuring that derivatized chiral ligands derived from this scaffold maintain their stereochemical integrity without racemization [2]. By comparison, benzophenone—a common polycyclic ketone alternative—has two rotatable phenyl rings and exhibits conformational flexibility that can lead to multiple atropisomers or dynamic stereochemistry [3].

Conformational analysis Chiral scaffold design Material stability

Redox Behavior and Radical Anion Stability: 7-Membered Tribenzo[7]annulen-9-one vs. 8-Membered Tribenzo[a,c,e]cyclooctene

Cyclic voltammetry and ESR spectroscopy studies on the closely related 8-membered ring system tribenzo[a,c,e]cyclooctene reveal that its radical anion adopts a significantly non-planar conformation, leading to altered thermodynamic and kinetic stabilities compared to more planar analogues [1]. While direct comparative data for the 7-membered 9H-tribenzo[a,c,e][7]annulen-9-one radical anion are not available in the same study, class-level inference suggests that the seven-membered central ring in the target compound will impose a distinct degree of non-planarity and a different π-spin distribution profile, which may translate to differential electron-accepting or charge-transport behavior in device applications [2].

Electrochemistry Radical anion stability Materials science

Biological Target Engagement: 6-Bromo Derivative AhR Agonist Activity

The 6-bromo derivative of 9H-tribenzo[a,c,e][7]annulen-9-one (CAS 2115082-90-9) exhibits measurable agonist activity at the human aryl hydrocarbon receptor (AhR), with an EC50 of 172 nM in a HepG2-Lucia AhR luciferase reporter gene assay [1]. This functional data provides a quantitative benchmark for structure-activity relationship (SAR) studies. The parent non-brominated compound (CAS 68089-73-6) serves as the unsubstituted reference for evaluating the effect of halogen substitution on AhR activity, an important parameter in toxicological screening of polycyclic aromatic ketones .

Aryl hydrocarbon receptor Toxicology Medicinal chemistry

Commercial Availability and Analytical Quality Assurance: 9H-Tribenzo[a,c,e][7]annulen-9-one vs. Undefined Generic Polycyclic Ketones

Commercial suppliers offer 9H-tribenzo[a,c,e][7]annulen-9-one with documented purity specifications (≥95% to ≥97%) and provide batch-specific analytical certificates including NMR, HPLC, and GC data . This level of quality assurance is not consistently available for non-specific "polycyclic aromatic ketone" listings, where purity claims may lack traceable analytical documentation .

Analytical quality control Procurement specifications Purity verification

9H-Tribenzo[a,c,e][7]annulen-9-one (CAS 68089-73-6): Validated Research and Industrial Application Scenarios


Synthesis of Inherently Chiral Phosphine Ligands for Asymmetric Catalysis

The carbonyl group of 9H-tribenzo[a,c,e][7]annulen-9-one enables conversion to N-tosylhydrazones, which undergo palladium-catalyzed coupling with benzyl bromides to yield conformationally stable, inherently chiral 9-benzylidene-9H-tribenzo[a,c,e][7]annulenes. These products serve as rigid chiral scaffolds for phosphine ligand synthesis, which have demonstrated excellent performance in Pd-catalyzed Tsuji-Trost and Rh-catalyzed 1,4-addition reactions with yields up to 95% and enantioselectivities up to 99% ee [1].

Core Building Block for Organic Light-Emitting Diode (OLED) Materials

The rigid, saddle-shaped polycyclic aromatic framework of 9H-tribenzo[a,c,e][7]annulen-9-one imparts unique electronic properties suitable for organic electronics applications. Patents and technical literature cite tribenzo[7]annulen-9-one derivatives as components in OLED devices, where their non-planar geometry may influence charge transport and exciton confinement [1]. Commercial suppliers list this compound under "OLED materials" categories, with purity specifications (≥97%) suitable for device fabrication [2].

Reference Standard for Aryl Hydrocarbon Receptor (AhR) Toxicology Studies

The 6-bromo derivative of 9H-tribenzo[a,c,e][7]annulen-9-one has been characterized as an AhR agonist with an EC50 of 172 nM in cell-based luciferase reporter assays [1]. The parent non-brominated compound (CAS 68089-73-6) serves as the essential unsubstituted reference for SAR studies investigating how bromine substitution modulates AhR activity—a critical parameter in evaluating the toxicological profile of polycyclic aromatic compounds [2].

Precursor to Non-Planar Polycyclic Aromatic Hydrocarbons (PAHs) for Fundamental Conformational Studies

9H-Tribenzo[a,c,e][7]annulen-9-one's zero rotatable bonds and saddle-shaped geometry make it an ideal model compound for investigating relationships between molecular non-planarity and electronic properties. While eight-membered ring analogs like tribenzo[a,c,e]cyclooctene have been studied by cyclic voltammetry and ESR for their radical anion behavior, the seven-membered ketone offers a distinct ring-size-dependent conformational profile that warrants comparative investigation [1]. The compound's rigid framework also serves as a benchmark for computational studies of π-spin distribution and thermodynamic stability in non-planar polycyclic aromatics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9H-Tribenzo[a,c,e][7]annulen-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.